molecular formula C19H21NO2S B188659 Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate CAS No. 74797-20-9

Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Cat. No. B188659
CAS RN: 74797-20-9
M. Wt: 327.4 g/mol
InChI Key: GPRPFWCWWJJDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism Of Action

Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor and blocks its activation by dopamine. This leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of addiction, depression, and schizophrenia.

Biochemical And Physiological Effects

The biochemical and physiological effects of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate have been extensively studied in animal models. It has been shown to decrease drug-seeking behavior in rats trained to self-administer cocaine and heroin. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test in mice. In addition, it has been shown to have antipsychotic-like effects in the conditioned avoidance response test in rats.

Advantages And Limitations For Lab Experiments

The advantages of using Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments are its high selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, one limitation is that it is a synthetic compound, and its safety and toxicity in humans have not been fully evaluated.

Future Directions

There are several future directions for research on Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Another direction is to investigate its safety and toxicity in humans, which could pave the way for clinical trials. Additionally, future research could focus on the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves a series of chemical reactions. The starting material is 2-bromo-1-phenylethanone, which is reacted with sodium hydride to form the corresponding enolate. The enolate is then reacted with 2-thiophenecarboxaldehyde to form the intermediate. The intermediate is then reacted with butyl isocyanate to form the final product, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.

Scientific Research Applications

Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of addiction, depression, and schizophrenia. Therefore, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been investigated as a potential treatment for these disorders.

properties

CAS RN

74797-20-9

Product Name

Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

Molecular Formula

C19H21NO2S

Molecular Weight

327.4 g/mol

IUPAC Name

butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate

InChI

InChI=1S/C19H21NO2S/c1-2-3-12-22-19(21)20-18-15-9-5-4-8-14(15)13-23-17-11-7-6-10-16(17)18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21)

InChI Key

GPRPFWCWWJJDRC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Canonical SMILES

CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Origin of Product

United States

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